An In-depth Technical Guide to 1-Boc-3-isobutylpiperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Boc-3-isobutylpiperazine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-isobutylpiperazine-1-carboxylate, commonly known as 1-Boc-3-isobutylpiperazine. As a key chiral building block, this N-Boc protected piperazine derivative is of significant interest to researchers and professionals in medicinal chemistry and drug development. This document delineates its core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its strategic application in the synthesis of complex pharmaceutical agents. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for laboratory application.
Introduction and Strategic Importance
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position offers a robust strategy for selective functionalization at the N4 position, preventing the common issue of disubstitution.
1-Boc-3-isobutylpiperazine provides chemists with a versatile, chiral intermediate. The isobutyl group at the C3 position introduces a specific lipophilic vector and a stereocenter, which can be crucial for achieving desired potency and selectivity in drug-target interactions. Understanding the chemical behavior and handling of this reagent is fundamental to its effective use in multi-step synthetic campaigns targeting novel therapeutics.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible chemical synthesis. This section details the known physical properties and the expected spectroscopic signature of 1-Boc-3-isobutylpiperazine.
Chemical Properties
The following table summarizes the key chemical identifiers and physical properties for 1-Boc-3-isobutylpiperazine (racemic form, free base). It is important to note that while some properties like molecular weight are exact, others like boiling point may be predictions or data from closely related analogs, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | - |
| Synonyms | 1-Boc-3-isobutylpiperazine, N-Boc-2-isobutylpiperazine | - |
| CAS Number | 400734-31-0 (Racemic); 1217469-14-1 ((R)-HCl Salt) | [1] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | - |
| Molecular Weight | 242.36 g/mol | - |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined; (N-Boc-piperazine: 43-47 °C) | [2] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Inferred |
| pKa | Not determined | - |
Expected Spectroscopic Signature
While a definitive public spectrum for this exact compound is not available, its spectroscopic profile can be reliably predicted based on extensive data from analogous structures, such as other C3-alkylated Boc-piperazines. The following data represents expected values for characterization in a deuterated chloroform (CDCl₃) solvent.
¹H Nuclear Magnetic Resonance (¹H NMR)
-
δ 3.8 - 4.0 ppm (m, 2H): Protons on the Boc-protected side of the piperazine ring (N-CH₂).
-
δ 2.6 - 3.0 ppm (m, 3H): Protons on the piperazine ring adjacent to the NH and the chiral center.
-
δ 2.2 - 2.5 ppm (m, 2H): Protons on the piperazine ring adjacent to the NH.
-
δ 1.7 - 1.9 ppm (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).
-
δ 1.6 ppm (br s, 1H): Secondary amine proton (N-H).
-
δ 1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃).
-
δ 1.2 - 1.4 ppm (m, 2H): Methylene protons of the isobutyl group (-CH₂-CH).
-
δ 0.90 ppm (d, 6H): The six equivalent protons of the two methyl groups of the isobutyl moiety (-CH(CH₃)₂).
¹³C Nuclear Magnetic Resonance (¹³C NMR)
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δ 154.8 ppm: Carbonyl carbon of the Boc group (C=O).
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δ 79.5 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
δ 55-58 ppm: Chiral methine carbon of the piperazine ring (C3).
-
δ 45-50 ppm: Methylene carbons of the piperazine ring.
-
δ 42.5 ppm: Methylene carbon of the isobutyl group (-CH₂-CH).
-
δ 28.4 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ 25.0 ppm: Methine carbon of the isobutyl group (-CH(CH₃)₂).
-
δ 22.5 ppm: Methyl carbons of the isobutyl group (-CH(CH₃)₂).
Infrared (IR) Spectroscopy
-
~3340 cm⁻¹ (br): N-H stretching of the secondary amine.
-
2960-2870 cm⁻¹ (s): C-H stretching from the alkyl and Boc groups.
-
~1690 cm⁻¹ (s): C=O stretching of the carbamate (Boc group).
-
~1420 cm⁻¹ (m): C-N stretching.
-
~1170 cm⁻¹ (s): C-O stretching of the Boc group.
Synthesis and Purification
The most direct and reliable method for preparing 1-Boc-3-isobutylpiperazine is through the selective N-protection of 2-isobutylpiperazine. The causality behind this choice is clear: starting with the pre-formed, substituted piperazine ring avoids complex cyclization strategies and potential side reactions.
Experimental Protocol: Boc Protection of 2-Isobutylpiperazine
This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is confirmed by NMR spectroscopy.
Materials:
-
2-Isobutylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-isobutylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents a rapid exotherm and minimizes the formation of the di-Boc protected byproduct.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material should be consumed, and a new, less polar spot (the product) should appear.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Trustworthiness: This washing sequence removes unreacted acid impurities and the amine salt, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure 1-Boc-3-isobutylpiperazine.
Synthesis Workflow Diagram
Caption: Boc protection of 2-isobutylpiperazine.
Applications in Drug Development
1-Boc-3-isobutylpiperazine is not typically a final drug product but rather a crucial intermediate. Its value lies in its bifunctional nature: the Boc-protected nitrogen is inert, while the secondary amine is a nucleophile ready for elaboration. This allows for its incorporation into larger molecules through reactions like reductive amination, amide coupling, or nucleophilic aromatic substitution (SₙAr).
A prime example of this synthetic strategy is in the development of antipsychotic agents like Cariprazine. While Cariprazine itself does not contain the isobutyl moiety, its synthesis involves the key step of alkylating a substituted piperazine, a reaction for which 1-Boc-3-isobutylpiperazine is perfectly suited.[3] This highlights the fundamental role of such building blocks in constructing complex molecular architectures.
General Synthetic Logic:
-
Starting Material: 1-Boc-3-isobutylpiperazine provides a protected, chiral core.
-
Key Reaction: The free N-H group is reacted with an electrophile (e.g., an aryl halide, an aldehyde for reductive amination, or an activated carboxylic acid).
-
Intermediate: This reaction forms a more complex, still-protected intermediate.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).
-
Final Elaboration (Optional): The newly deprotected nitrogen can be further functionalized if required.
Logical Relationship Diagram
Caption: Synthetic utility of 1-Boc-3-isobutylpiperazine.
Safety and Handling
As a substituted piperazine derivative, 1-Boc-3-isobutylpiperazine should be handled with appropriate care in a laboratory setting. Safety data for the parent compound, N-Boc-piperazine, indicates that it is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[2][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid all personal contact.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid:
References
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